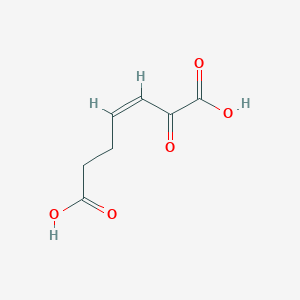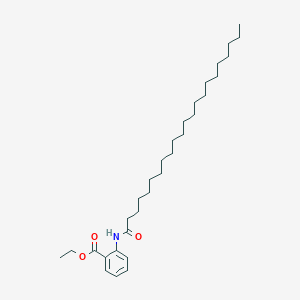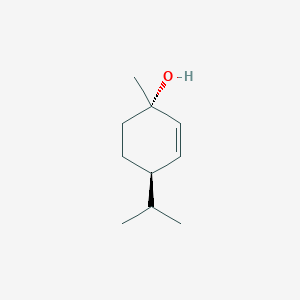
SU 4984
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SU 4984 is a cell-permeable, ATP-competitive, and reversible inhibitor of the fibroblast growth factor receptor 1 (FGFR1). It also inhibits platelet-derived growth factor receptor and insulin receptor . This compound is primarily used in scientific research, particularly in the study of cancer and other diseases involving receptor tyrosine kinases .
Preparation Methods
The synthesis of SU 4984 involves several steps:
Chemical Reactions Analysis
SU 4984 undergoes several types of chemical reactions:
Inhibition of Kinase Activity: It inhibits the kinase activity of FGFR1 with an IC50 of 10-20 μM in the presence of 1 mM adenosine triphosphate.
Autophosphorylation Inhibition: It inhibits the autophosphorylation of FGFR1 induced by alphaFGF in NIH 3T3 cells, with an IC50 of 20-40 μM.
Tyrosine Phosphorylation Reduction: It substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT.
Scientific Research Applications
SU 4984 is widely used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of receptor tyrosine kinases, which play a crucial role in the development and progression of cancer.
Cell Signaling Studies: It is used to investigate the signaling pathways involving FGFR1, platelet-derived growth factor receptor, and insulin receptor.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting receptor tyrosine kinases.
Mechanism of Action
SU 4984 exerts its effects by inhibiting the kinase activity of FGFR1, platelet-derived growth factor receptor, and insulin receptor. It binds to the ATP binding cleft of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and survival, making it a valuable tool in cancer research .
Comparison with Similar Compounds
SU 4984 is compared with other similar compounds, such as:
Nintedanib: A triple vascular kinase inhibitor that inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, and PDGFRβ.
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, VEGFR4, PDGFRβ, FLT3, and c-Kit.
This compound is unique in its specific inhibition of FGFR1, making it a valuable tool for studying the role of this receptor in various diseases .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+ |
InChI Key |
ZNFJBJDODKHWED-QGOAFFKASA-N |
Isomeric SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Synonyms |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)




